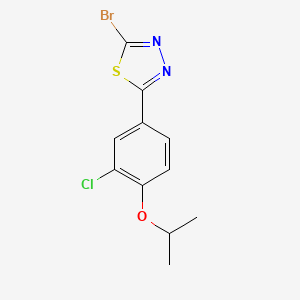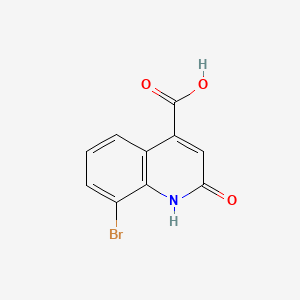
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 1248595-74-5 . It has a molecular weight of 268.07 . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name of this compound is 8-bromo-2-hydroxy-4-quinolinecarboxylic acid . The InChI code is 1S/C10H6BrNO3/c11-7-3-1-2-5-6 (10 (14)15)4-8 (13)12-9 (5)7/h1-4H, (H,12,13) (H,14,15) .Physical And Chemical Properties Analysis
The compound is in the form of a powder .Applications De Recherche Scientifique
Synthesis and Radiolabeling for Biomedical Research
One application of derivatives similar to 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is in the synthesis of radiolabeled compounds for biomedical imaging. For instance, [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was synthesized as a potential SPECT tracer for studying the N-methyl-D-aspartate receptor in the human brain. The synthesis involved a non-isotopic nucleophilic halogen exchange, aiming to achieve high radiochemical yield and purity for effective imaging applications (Dumont & Slegers, 1996).
Photolabile Protecting Group for Biological Messengers
Another significant application is the use of brominated hydroxyquinoline, a related compound, as a photolabile protecting group for carboxylic acids. This application is particularly relevant for the controlled release of biological messengers in vivo. The compound demonstrated greater single-photon quantum efficiency than other caging groups and showed sufficient sensitivity to multiphoton-induced photolysis, making it a valuable tool for biological studies (Fedoryak & Dore, 2002).
Anticancer Activity
Research has also been conducted on derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid for their potential anticancer activity. Specifically, new derivatives were synthesized and tested against the breast cancer MCF-7 cell line, demonstrating significant anticancer activity. This highlights the potential of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives in the development of anticancer agents (Gaber et al., 2021).
Chemical Synthesis and Bromination Reactions
The compound and its derivatives are also explored for their chemical properties, such as in bromination reactions, which are fundamental in synthetic organic chemistry. For example, the synthesis and bromination of 4-hydroxy-2-quinolones have been studied for their potential to produce compounds with various biological activities. These studies contribute to the understanding of the compound's reactivity and potential for creating pharmacologically active molecules (Ukrainets et al., 2007).
Propriétés
IUPAC Name |
8-bromo-2-oxo-1H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIDZXVJTIUYHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734310 |
Source


|
| Record name | 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248595-74-5 |
Source


|
| Record name | 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)

![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B596330.png)

![1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B596332.png)
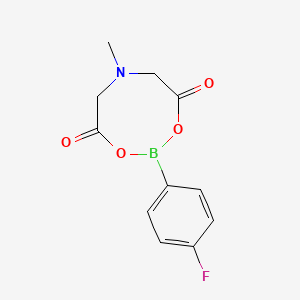

![8-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B596338.png)
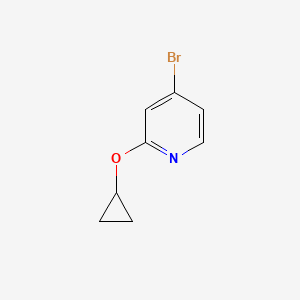
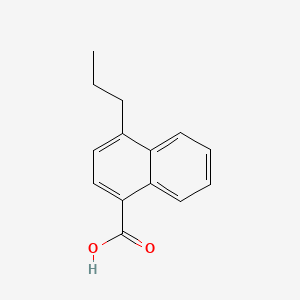
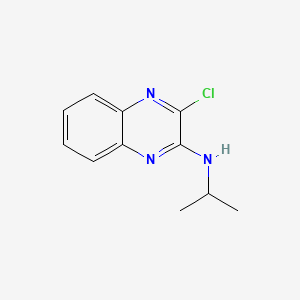
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B596347.png)
